2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester

Description

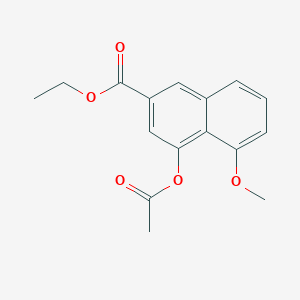

The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester is a naphthalene derivative featuring an ethyl ester group at the 2-position, an acetyloxy (AcO) substituent at the 4-position, and a methoxy (OMe) group at the 5-position. This structure positions it as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where substituent patterns critically influence reactivity and biological activity.

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-5-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C16H16O5/c1-4-20-16(18)12-8-11-6-5-7-13(19-3)15(11)14(9-12)21-10(2)17/h5-9H,4H2,1-3H3 |

InChI Key |

YRUFPDVJDFCZQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the acetyloxy or methoxy groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of proteins and enzymes involved in various cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key differences between the target compound and structurally related analogs from the evidence:

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a naphthalene ring system with several functional groups: an acetyloxy group, a methoxy group, and an ethyl ester group. These structural components are essential for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The acetyloxy and methoxy groups enhance the compound's solubility and facilitate hydrogen bonding, which is crucial for binding to biological targets. The bromine atom present in some related compounds may also play a role in enhancing biological interactions through halogen bonding.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

- Aspergillus niger

The compound's mechanism in antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Properties

The anticancer potential of 2-Naphthalenecarboxylic acid derivatives has been explored in various studies. For instance, compounds with similar structural features have shown selective cytotoxicity against tumorigenic cell lines. The presence of functional groups like acetyloxy and methoxy is believed to enhance the compound's ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various naphthalene derivatives, including 2-Naphthalenecarboxylic acid derivatives. The results indicated that certain derivatives exhibited potent activity against clinically isolated strains of bacteria and fungi. Specifically, compounds with methoxy and acetyloxy substitutions showed enhanced activity compared to their unsubstituted counterparts .

Evaluation of Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several derivatives of naphthalene carboxylic acids and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that the presence of specific substituents significantly influenced the cytotoxicity profile, suggesting that further optimization could lead to more effective anticancer agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-2-naphthalenecarboxylic acid methyl ester | C_{11}H_{9}BrO_2 | Lacks acetyloxy group; used in similar applications |

| 4-Acetyloxy-8-methoxy-5-methyl-2-naphthalenecarboxylic acid ethyl ester | C_{15}H_{16}O_5 | Contains different substituents; potential for varied biological activity |

| 8-Bromo-4-methoxy-5-propan-2-yloxynaphthalene-2-carboxylate | C_{16}H_{17}BrO_3 | Similar bromination pattern but different alkoxy substituent |

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.